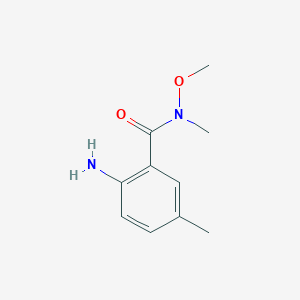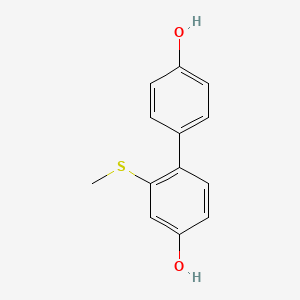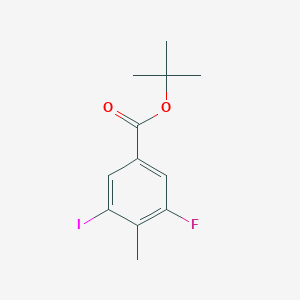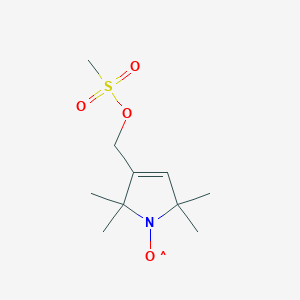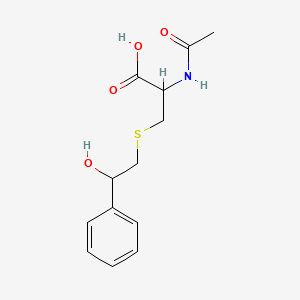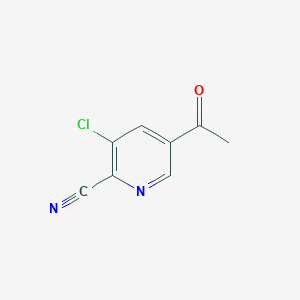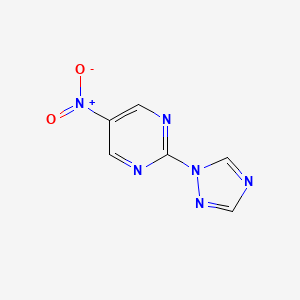
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyrimidine using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
Industrial production of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyrimidine.
Substitution: Various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Applications De Recherche Scientifique
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitro-1,2,4-triazole-3-one: Known for its high energy density and thermal stability.
3-nitro-1,2,4-triazole-5-one: Used as an insensitive high explosive with better thermal stability.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A novel energetic compound with heat-resistant properties.
Uniqueness
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a triazole moiety, offering distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C6H4N6O2 |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
5-nitro-2-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4N6O2/c13-12(14)5-1-8-6(9-2-5)11-4-7-3-10-11/h1-4H |
Clé InChI |
IRDPGPPTRPSDTL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N2C=NC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


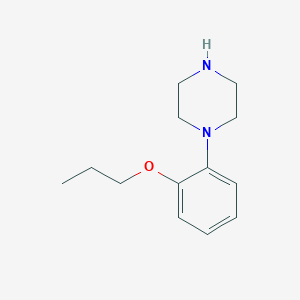
![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
